molecular formula C17H14FNO3 B5825741 (2E)-N-(1,3-benzodioxol-5-ylmethyl)-3-(4-fluorophenyl)prop-2-enamide

(2E)-N-(1,3-benzodioxol-5-ylmethyl)-3-(4-fluorophenyl)prop-2-enamide

Cat. No.: B5825741
M. Wt: 299.30 g/mol
InChI Key: RDOQSZLLVFZHNZ-XBXARRHUSA-N
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Description

The compound (2E)-N-(1,3-benzodioxol-5-ylmethyl)-3-(4-fluorophenyl)prop-2-enamide is an organic molecule characterized by the presence of a benzodioxole ring, a fluorophenyl group, and a propenamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(1,3-benzodioxol-5-ylmethyl)-3-(4-fluorophenyl)prop-2-enamide typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Formation of the Propenamide Moiety: The propenamide moiety can be formed by reacting the intermediate with acryloyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of This compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(1,3-benzodioxol-5-ylmethyl)-3-(4-fluorophenyl)prop-2-enamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(2E)-N-(1,3-benzodioxol-5-ylmethyl)-3-(4-fluorophenyl)prop-2-enamide: has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-N-(1,3-benzodioxol-5-ylmethyl)-3-(4-fluorophenyl)prop-2-enamide involves its interaction with specific molecular targets. The benzodioxole ring and fluorophenyl group can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-(1,3-benzodioxol-5-ylmethyl)-3-phenylprop-2-enamide: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    (2E)-N-(1,3-benzodioxol-5-ylmethyl)-3-(4-chlorophenyl)prop-2-enamide: Contains a chlorine atom instead of fluorine, which can influence its chemical properties and interactions.

Uniqueness

(2E)-N-(1,3-benzodioxol-5-ylmethyl)-3-(4-fluorophenyl)prop-2-enamide: is unique due to the presence of the fluorine atom, which can enhance its stability, reactivity, and potential biological activity compared to similar compounds.

Properties

IUPAC Name

(E)-N-(1,3-benzodioxol-5-ylmethyl)-3-(4-fluorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO3/c18-14-5-1-12(2-6-14)4-8-17(20)19-10-13-3-7-15-16(9-13)22-11-21-15/h1-9H,10-11H2,(H,19,20)/b8-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDOQSZLLVFZHNZ-XBXARRHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C=CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)/C=C/C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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